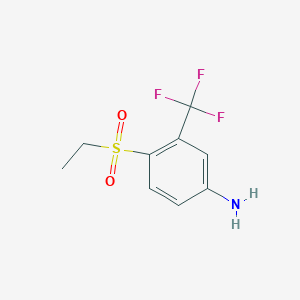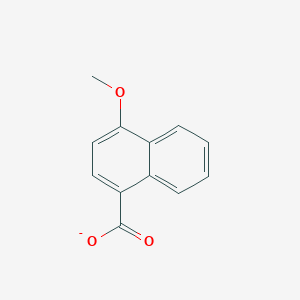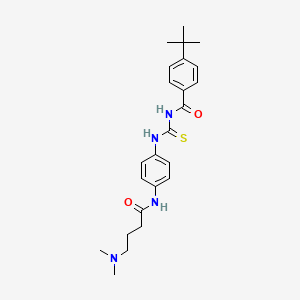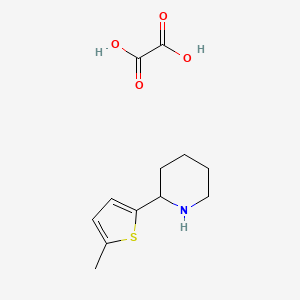
(S)-T-GNA phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-T-GNA phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This compound is a derivative of nucleosides and plays a crucial role in the chemical synthesis of DNA and RNA. The phosphoramidite method, introduced by Marvin Caruthers in 1981, has become the gold standard for oligonucleotide synthesis due to its efficiency and reliability .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (S)-T-GNA phosphoramidite typically involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized in the following steps:
Protection of the Nucleoside: The nucleoside is protected to prevent undesired side reactions.
Phosphitylation: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid to form the phosphoramidite.
Purification: The resulting phosphoramidite is purified using column chromatography on silica gel.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often automated to ensure high yields and purity. Automated oligonucleotide synthesizers use phosphoramidites as building blocks to produce nucleotide chains. The process involves sequential chemical reactions, including deprotection, coupling, capping, and oxidation .
化学反应分析
Types of Reactions
(S)-T-GNA phosphoramidite undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the NR2 moiety is replaced by an incoming nucleophile.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are oligonucleotides with phosphate linkages, which are essential for the synthesis of DNA and RNA sequences .
科学研究应用
(S)-T-GNA phosphoramidite has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (S)-T-GNA phosphoramidite involves the activation and coupling of the phosphoramidite to the 5’-hydroxyl group of an oligonucleotide. The process begins with the protonation of the trivalent phosphorus, followed by the displacement of the N,N-diisopropylamine by tetrazolide. The intermediate then reacts with the 5’-hydroxyl group to form the phosphite triester product . This mechanism ensures the efficient synthesis of oligonucleotides with high fidelity.
相似化合物的比较
Similar Compounds
Nucleoside Phosphoramidites: These are derivatives of natural or synthetic nucleosides used in the synthesis of oligonucleotides.
H-Phosphonates: Another class of compounds used in the chemical synthesis of DNA and RNA.
Uniqueness
(S)-T-GNA phosphoramidite is unique due to its high reactivity and efficiency in oligonucleotide synthesis. It offers advantages such as higher yield and purity compared to other methods like the H-phosphonate approach .
属性
分子式 |
C38H47N4O7P |
|---|---|
分子量 |
702.8 g/mol |
IUPAC 名称 |
3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m0/s1 |
InChI 键 |
RIVAXSKTYGDAOA-NMIPJSAASA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)



![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)






